molecular formula C21H19NO5S B3019373 ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate CAS No. 871480-74-9

ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

Cat. No.: B3019373
CAS No.: 871480-74-9
M. Wt: 397.45
InChI Key: YJBQBRVYMJNFRP-PDGQHHTCSA-N
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Description

Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity

Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinedione core structure with a methoxybenzylidene substituent. The molecular formula is C15H15NO5SC_{15}H_{15}NO_5S, and it has a molecular weight of approximately 321.34 g/mol. The compound exhibits notable lipophilicity with a LogP value of approximately 3.95, indicating good membrane permeability which is essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various thiazolidinedione derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
K562 (Leukemia)12.7
HeLa (Cervical)15.1
MDA-MB-361 (Breast)14.9

These values suggest that the compound has comparable efficacy to established chemotherapeutics like cisplatin, which has an IC50 around 21.5 μM in similar assays .

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. In vitro studies using HeLa cells showed that treatment with the compound led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins . Additionally, it was observed that the compound inhibited cell migration and proliferation in a dose-dependent manner.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also demonstrates significant anti-inflammatory activity.

In Vivo Studies

A study involving adjuvant-induced arthritis in Lewis rats revealed that oral administration of this compound significantly reduced paw swelling and inhibited weight loss associated with inflammation. The treatment resulted in a marked decrease in the production of nitric oxide (NO) from macrophages, indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines; IC50 values ranging from 12.7 to 15.1 μM
Anti-inflammatoryReduced paw swelling and NO production in vivo; effective in arthritis model
MechanismInduces apoptosis via intrinsic/extrinsic pathways; inhibits cell migration

Properties

IUPAC Name

ethyl 4-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-27-20(24)16-8-4-15(5-9-16)13-22-19(23)18(28-21(22)25)12-14-6-10-17(26-2)11-7-14/h4-12H,3,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQBRVYMJNFRP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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